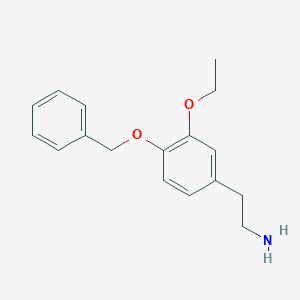
2-(4-(Benzyloxy)-3-ethoxyphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Benzyloxy)-3-ethoxyphenyl)ethanamine is an organic compound with the molecular formula C17H21NO2 This compound features a benzene ring substituted with benzyloxy and ethoxy groups, and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-ethoxyphenyl)ethanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Ethoxylation: The next step involves the ethoxylation of 4-(benzyloxy)benzaldehyde using ethyl iodide and a base like sodium hydride to introduce the ethoxy group.
Reductive Amination: Finally, the compound undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-3-ethoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the benzyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or ethoxy groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(Benzyloxy)-3-ethoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-3-ethoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with these targets are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Benzyloxy)phenyl)ethanamine
- 2-(4-(Methoxy)phenyl)ethanamine
- 2-(4-(Ethoxy)phenyl)ethanamine
Uniqueness
2-(4-(Benzyloxy)-3-ethoxyphenyl)ethanamine is unique due to the presence of both benzyloxy and ethoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and may confer unique properties and applications.
Properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-(3-ethoxy-4-phenylmethoxyphenyl)ethanamine |
InChI |
InChI=1S/C17H21NO2/c1-2-19-17-12-14(10-11-18)8-9-16(17)20-13-15-6-4-3-5-7-15/h3-9,12H,2,10-11,13,18H2,1H3 |
InChI Key |
HCSOUKCZQBLXKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCN)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















